Benzene, (1-methyl-1,2-butadienyl)-
CAS No.: 52741-30-7
Cat. No.: VC20647901
Molecular Formula: C11H12
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52741-30-7 |
|---|---|
| Molecular Formula | C11H12 |
| Molecular Weight | 144.21 g/mol |
| Standard InChI | InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-9H,1-2H3 |
| Standard InChI Key | CJQKTQMZTNTSIM-UHFFFAOYSA-N |
| Canonical SMILES | CC=C=C(C)C1=CC=CC=C1 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Benzene, (1-methyl-1,2-butadienyl)- features a benzene ring bonded to a 1-methyl-1,2-butadienyl group. The substituent’s structure consists of a four-carbon chain with conjugated double bonds at positions 1 and 2, and a methyl group attached to the first carbon (Fig. 1). This configuration creates an allene system (R₂C=C=CH₂), which imparts distinct electronic and steric properties. The IUPAC name explicitly defines the substituent’s topology, ensuring unambiguous identification .
Key Structural Features:
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Allenyl group: The C=C=C moiety introduces planarity and rigidity.
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Methyl branching: Steric effects at the first carbon influence reactivity.
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Aromatic ring: Delocalized π-electrons enhance stability.
Synthesis and Manufacturing Processes
Synthetic Routes
While no direct synthesis protocols for benzene, (1-methyl-1,2-butadienyl)- are documented in the provided sources, analogous methods for allene-containing aromatics suggest viable pathways:
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Hydrometallation of Alkynes:
Reaction of propargyl halides with Grignard reagents in the presence of transition metal catalysts (e.g., Cu(I)) could yield allenic substituents . -
Cross-Coupling Reactions:
Palladium-catalyzed couplings between aryl halides and allenic organometallics (e.g., allenylboronic acids) may facilitate benzene ring functionalization .
Industrial Production
Current data indicates limited commercial production, with only one supplier listed globally . Scalability challenges likely stem from the instability of allenic intermediates during purification.
Physicochemical Properties
Thermodynamic Properties
Table 1: Predicted Physicochemical Properties
| Property | Value (Estimated) | Unit | Method |
|---|---|---|---|
| Boiling Point (T₆₀₀ᵢₗ) | 480–500 | K | Joback |
| Heat of Vaporization | ~42 | kJ/mol | Crippen |
| Octanol-Water LogP | 3.5–4.0 | — | McGowan |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorbance near 1950 cm⁻¹ (C=C=C stretching).
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NMR: Distinct splitting patterns due to allenic proton coupling.
Applications and Industrial Relevance
Polymer Chemistry
Allenes are valued as monomers for producing conjugated polymers. The methyl group in benzene, (1-methyl-1,2-butadienyl)- could modulate polymer backbone flexibility, enhancing optoelectronic properties .
Pharmaceutical Intermediates
The compound’s rigid structure may serve as a scaffold for drug candidates targeting steric-sensitive enzymes.
Future Research Directions
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Experimental Characterization: Priority should be given to measuring melting points, solubility, and reaction kinetics.
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Computational Studies: Density functional theory (DFT) could elucidate electronic transitions and reactivity hotspots.
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Applications in Catalysis: Testing as a ligand in asymmetric catalysis may exploit its chiral allenic center.
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